Structural Differentiation: Benzyl N-Substitution Versus Unsubstituted Core
The target compound bears a benzyl substituent at the 6-position, distinguishing it from the unsubstituted octahydropyrano[2,3-c]pyrrole core scaffold (CAS 1341040-00-3). While structure–activity relationship (SAR) studies within the octahydropyranopyrrole class have established that N-substitution is critical for biological activity [1] [2], no direct head-to-head comparison data exists for this compound versus its unsubstituted analog in any published assay. The benzyl group is predicted to increase logP by approximately 1.5–2.0 units , which represents a substantial shift in physicochemical properties that would be expected to affect permeability and target binding. However, the absence of experimentally measured IC₅₀, Kᵢ, or cellular activity values for the target compound precludes quantitative differentiation.
| Evidence Dimension | N-substitution and lipophilicity |
|---|---|
| Target Compound Data | N-benzyl substitution; estimated logP ~2.5–3.5 (SMILES-based calculation) |
| Comparator Or Baseline | Unsubstituted octahydropyrano[2,3-c]pyrrole (CAS 1341040-00-3; MW 127.18, estimated logP ~0.5–1.0) |
| Quantified Difference | Estimated ΔlogP ≈ +1.5 to +2.0 units |
| Conditions | In silico logP estimation; no experimental confirmation |
Why This Matters
The benzyl substituent's substantial lipophilicity difference is expected to significantly alter permeability and target binding, but without experimental data this remains a predicted rather than verified differentiation for procurement decisions.
- [1] Fuertes MJ, Kaur J, Deb P, Cooperman BS, Smith AB. Design, synthesis, and evaluation of octahydropyranopyrrole-based inhibitors of mammalian ribonucleotide reductase. Bioorg Med Chem Lett. 2005;15(23):5146-9. View Source
- [2] DeVita RJ, Mills SG, Bao J. Octahydropyrano[3,4-c]pyrrole tachykinin receptor antagonists. US Patent US20090048248A1. 2009. View Source
